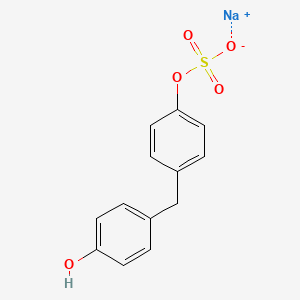

Bisphenol F Monosulfate Sodium Salt

Beschreibung

Eigenschaften

Molekularformel |

C13H11NaO5S |

|---|---|

Molekulargewicht |

302.28 g/mol |

IUPAC-Name |

sodium;[4-[(4-hydroxyphenyl)methyl]phenyl] sulfate |

InChI |

InChI=1S/C13H12O5S.Na/c14-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)18-19(15,16)17;/h1-8,14H,9H2,(H,15,16,17);/q;+1/p-1 |

InChI-Schlüssel |

SLTUHBZGAKLROW-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)OS(=O)(=O)[O-])O.[Na+] |

Herkunft des Produkts |

United States |

Comprehensive Technical Guide on Bisphenol F Monosulfate Sodium Salt: Structure, Pharmacokinetics, and Analytical Workflows

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Discipline: Analytical Chemistry & Pharmacokinetics

Executive Summary

As industrial regulations phase out Bisphenol A (BPA) due to its endocrine-disrupting properties, structural analogs like Bisphenol F (BPF) have become ubiquitous replacements. However, BPF retains significant human estrogen receptor alpha (hERα) agonistic activity. Understanding the human biotransformation of BPF is critical for toxicological risk assessment and drug interaction studies. This whitepaper provides an in-depth mechanistic analysis of Bisphenol F Monosulfate Sodium Salt (BPF-MS) —the primary product of BPF phase II sulfation—detailing its physicochemical properties, unique toxicokinetics, and the self-validating LC-HRMS/MS workflows required for its quantification.

Chemical Identity & Physicochemical Properties

Bisphenol F Monosulfate Sodium Salt is the stable, water-soluble sodium salt of the BPF sulfate conjugate. In biological systems, the addition of the highly polar sulfate group drastically alters the molecule's pharmacokinetics, increasing its hydrophilicity and facilitating rapid renal excretion.

Below is a consolidated summary of its quantitative physicochemical properties, crucial for optimizing chromatographic separation and mass spectrometric detection ()[1].

| Property | Value | Analytical Significance |

| IUPAC Name | Sodium [4-[(4-hydroxyphenyl)methyl]phenyl] sulfate | Dictates positional isomerism considerations in LC. |

| CAS Number | 54172-90-6 | Primary identifier for reference standard procurement. |

| Molecular Formula | C₁₃H₁₁NaO₅S | Essential for calculating isotopic distribution. |

| Molecular Weight | 302.28 g/mol | Used for molarity calculations in dosing/spiking. |

| Exact Mass | 302.0225 Da | Target mass for high-resolution MS (HRMS) tuning. |

| Topological Polar Surface Area | 95 Ų | Indicates poor membrane permeability (rapid clearance). |

| Solubility | Soluble in Water; Slightly in DMSO | Dictates stock solution preparation and matrix compatibility. |

Phase II Metabolism & Toxicokinetics: The Detoxification Mechanism

In humans, BPF is rapidly cleared via Phase II conjugation reactions in the hepato-intestinal tract. While glucuronidation (mediated by UGT enzymes) is the dominant clearance pathway, sulfation plays a highly specialized and critical role, particularly in vulnerable populations such as developing fetuses where UGT expression is immature ()[2].

The Role of SULT1A1 and Loss of Estrogenicity

Sulfation is catalyzed by cytosolic sulfotransferases (primarily SULT1A1), which transfer a sulfuryl group from the universal cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of BPF ()[3].

From a toxicological standpoint, this is a strict detoxification pathway . Unconjugated BPF binds to hERα, disrupting endocrine signaling. However, the steric bulk and negative charge of the sulfate group in BPF-MS completely abolish its affinity for hERα, rendering the metabolite estrogenically inactive[2].

Kinetic Divergence: Substrate Inhibition

A critical pharmacokinetic anomaly must be accounted for during in vitro modeling. While the sulfation of BPA and BPS follows standard Michaelis-Menten kinetics, BPF sulfation follows a substrate inhibition model [2]. At elevated concentrations, BPF molecules bind to secondary, non-productive allosteric sites on the SULT1A1 enzyme, sterically hindering the sulfuryl transfer process and artificially depressing the reaction velocity.

Fig 1. Phase II biotransformation pathways of Bisphenol F into its sulfate and glucuronide conjugates.

Experimental Design: Causality in Analytical Choices

When developing an assay to quantify BPF-MS, standard reversed-phase methodologies often fail due to the structural nuances of bisphenol analogs. As an Application Scientist, every parameter in your workflow must be driven by mechanistic causality:

-

Enzyme Source Selection (Cytosol vs. Microsomes): To study BPF sulfation, researchers must use pooled human liver cytosol, not microsomes. Causality: Sulfotransferases (SULTs) are soluble enzymes located exclusively in the cytosolic fraction of hepatocytes, whereas UGTs and CYPs are membrane-bound within the endoplasmic reticulum (microsomes)[2].

-

Chromatographic Stationary Phase (Biphenyl vs. C18): A biphenyl solid-core column is highly recommended over a standard C18 column ()[4]. Causality: Bisphenol metabolites frequently form structural and positional isomers. The biphenyl stationary phase provides enhanced π−π interactions with the aromatic rings of BPF-MS, offering superior orthogonal selectivity to resolve isomers that would otherwise co-elute on a purely hydrophobic C18 phase.

-

Quenching Mechanism: Reactions are quenched with ice-cold acetonitrile (ACN). Causality: ACN rapidly denatures the cytosolic proteins, instantaneously halting SULT activity to ensure precise kinetic timing, while simultaneously precipitating the proteins to prevent LC column fouling[4].

Self-Validating Protocol: In Vitro Sulfation & LC-HRMS/MS

To ensure absolute scientific integrity, the following protocol incorporates internal validation mechanisms to prevent false positives and correct for matrix suppression.

Phase 1: Cytosolic Incubation

-

Matrix Preparation: Prepare a reaction mixture containing 0.5 mg/mL pooled human liver cytosol in 50 mM potassium phosphate buffer (pH 7.4).

-

Cofactor Addition: Add the sulfuryl donor, PAPS, to achieve a final concentration of 0.1 mM.

-

Substrate Initiation: Spike BPF at varying concentrations (0.1 µM to 50 µM) to map the substrate inhibition curve.

-

Validation Step: Prepare a parallel Negative Control replacing PAPS with buffer. Any BPF-MS detected here indicates sample contamination, as sulfation cannot occur without the cofactor.

-

-

Incubation: Incubate at 37°C in a shaking water bath for exactly 30 minutes.

Phase 2: Quenching & Extraction

-

Termination: Add an equal volume of ice-cold ACN to the mixture.

-

Validation Step: The ACN must be pre-spiked with an isotopically labeled internal standard (e.g., d4 -BPF-MS). This dynamically corrects for ionization suppression during mass spectrometry.

-

-

Precipitation: Centrifuge the samples at 14,000 × g for 15 minutes at 4°C. Transfer the particle-free supernatant to an autosampler vial.

Phase 3: LC-HRMS/MS Quantification

-

Separation: Inject 5 µL onto a Biphenyl solid-core column (100 mm × 2.1 mm, 2.6 µm). Run a gradient utilizing 5 mM ammonium acetate in water (Mobile Phase A) and 100% ACN (Mobile Phase B)[4].

-

Detection: Operate the High-Resolution Mass Spectrometer in Negative Electrospray Ionization (ESI-) mode. Target the exact mass of the deprotonated molecular ion [M−H]− at m/z 279.0333.

Fig 2. Step-by-step LC-HRMS/MS analytical workflow for quantifying BPF monosulfate in vitro.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 169434760, Bisphenol F Monosulfate Sodium Salt." PubChem, [Link]1]

-

Trontelj, J., et al. "Last piece in the puzzle of bisphenols BPA, BPS and BPF metabolism: Kinetics of the in vitro sulfation reaction." Chemosphere, vol. 303, 2022. [Link]2],

-

R. A. et al. "In Vitro Metabolism of Five Bisphenol A Analogs Studied by LC-HRMS/MS." Journal of the American Society for Mass Spectrometry, vol. 32, no. 1, 2020. [Link]4],

-

"Bisphenols and their role in female infertility and hormone-related cancer." National Institutes of Health (PMC), 2022. [Link]3]

Sources

In Vivo Metabolic Pathway of Bisphenol F Monosulfate Sodium Salt: A Technical Guide

Executive Summary

Bisphenol F (BPF) has rapidly emerged as a primary industrial substitute for Bisphenol A (BPA) in the manufacturing of epoxy resins and polycarbonates. However, the structural homology between BPF and BPA necessitates rigorous toxicological and pharmacokinetic evaluation. While BPA is predominantly metabolized via glucuronidation in humans and rodents, in vivo studies demonstrate that the major metabolic pathway for BPF is sulfation[1].

This whitepaper provides an in-depth technical analysis of the in vivo metabolic conversion of BPF to Bisphenol F monosulfate (BPF-MS), the enzymatic kinetics governing this biotransformation, and the standardized protocols required to profile the stable BPF-MS sodium salt in physiological matrices.

In Vivo Pharmacokinetics & Biodistribution

Understanding the causality behind systemic BPF exposure requires analyzing its absorption, distribution, metabolism, and excretion (ADME) profile. Upon oral administration, BPF is rapidly absorbed through the gastrointestinal (GI) tract and undergoes extensive first-pass hepatic metabolism. Systemic exposure is characterized by a rapid influx into the bloodstream, peaking within 0.25 hours, followed by a swift decline[2].

A defining physiological feature of BPF pharmacokinetics is its extensive enterohepatic recirculation. Approximately 46% of the distributed dose is excreted into the bile within the first 6 hours post-administration[1]. This cycling prolongs the physiological residence time of BPF and its metabolites, allowing continuous reabsorption from the GI tract. Ultimately, the primary route of elimination is renal, with 43–54% of the administered dose excreted in the urine, predominantly as the sulfate conjugate[1].

Quantitative Pharmacokinetic Profile

The following table summarizes the quantitative in vivo data derived from rodent models, highlighting the causality behind observed physiological metrics.

| Parameter | Value / Observation | Causality / Implication |

| T_max (Oral) | ~0.25 hours | Indicates rapid GI absorption and immediate hepatic portal delivery[2]. |

| Major Urinary Metabolite | BPF Monosulfate (>50%) | Highlights sulfation as the dominant Phase II detoxification pathway[1]. |

| Urinary Excretion | 43–54% of administered dose | Renal filtration is the primary clearance mechanism for conjugated BPF[1]. |

| Fecal Excretion | 15–20% of administered dose | Result of unabsorbed BPF and biliary excretion bypassing reabsorption[1]. |

| Biliary Excretion | ~46% over 6 hours | Drives enterohepatic cycling, significantly extending the biological half-life[1]. |

Hepatic Biotransformation: The Sulfation Pathway

The core of BPF detoxification occurs in the liver via Phase II conjugation enzymes. While UDP-glucuronosyltransferases (UGTs) play a minor role, cytosolic sulfotransferases (SULTs) are the primary drivers of BPF metabolism[3].

Enzymatic Kinetics & Substrate Inhibition

The enzymatic kinetics of BPF sulfation present a critical toxicological divergence from its analogs. While the in vitro and in vivo sulfation of BPA and BPS follows classic Michaelis-Menten kinetics, BPF sulfation follows a substrate inhibition model [3]. At high physiological concentrations, BPF acts as an inhibitor to its own sulfation. This dynamic implies that acute, high-dose exposures could saturate the SULT enzymes, leading to non-linear pharmacokinetics and a disproportionate increase in circulating, biologically active parent BPF.

Detoxification Mechanism

During metabolism, SULT enzymes catalyze the transfer of a sulfate group from the universal cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of BPF. This yields BPF monosulfate. This structural modification drastically increases the molecule's aqueous solubility, facilitating rapid renal excretion. Crucially, this conjugation abolishes the molecule's binding affinity for estrogen receptors (hERα), rendering BPF-MS biologically inactive and confirming sulfation as a vital detoxification pathway[3].

In Vivo Pharmacokinetic & Metabolic Workflow of Bisphenol F (BPF) to BPF Monosulfate.

Experimental Methodologies: In Vivo Metabolic Profiling

To accurately quantify BPF-MS and validate the sulfation pathway in vivo, researchers must employ a self-validating workflow combining radiolabeled tracing and LC-MS/MS. The following step-by-step methodology ensures high-fidelity metabolic profiling.

Protocol: Profiling BPF-MS in Rodent Models

-

Dosing & Housing : Administer a single oral gavage of [3H]-labeled BPF (e.g., 7 mg/kg or 100 mg/kg) to the animal model. Immediately transfer subjects to specialized metabolic cages designed to separate urine and feces to prevent cross-contamination.

-

Sample Collection : Collect urine, feces, and blood at predefined intervals (e.g., 0.25, 1, 3, 6, 12, 24, 48, 72, and 96 hours). Immediately store samples at -80°C to halt ex vivo enzymatic degradation.

-

Sample Preparation (Solid-Phase Extraction) : Thaw urine samples on ice. Pass samples through pre-conditioned C18 Solid-Phase Extraction (SPE) cartridges to concentrate phenolic metabolites and remove endogenous salts. Elute with methanol.

-

Enzymatic Hydrolysis (Self-Validation Step) : Divide the eluate into two aliquots. Treat Aliquot A with aryl sulfatase (to enzymatically cleave the sulfate group) and Aliquot B with buffer only (control). A reduction of the putative BPF-MS peak in Aliquot A, coupled with a stoichiometric increase in the parent BPF peak, chemically validates the presence of the sulfate conjugate[1].

-

LC-MS/MS Quantification : Inject the samples into a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) operating in negative electrospray ionization (ESI-) mode. Use chemically synthesized BPF monosulfate sodium salt as the external calibration standard due to its high stability.

-

Data Analysis : Calculate the Area Under the Curve (AUC) for the BPF-MS transition ions. Normalize against the total administered [3H] radioactivity to determine the mass balance and metabolic fraction.

Hepatic Biotransformation Pathway of Bisphenol F via SULT and UGT Enzymes.

Conclusion & Toxicological Implications

The metabolic conversion of BPF to BPF monosulfate is a critical detoxification mechanism. Because the sulfate conjugate lacks estrogenic activity, the efficiency of the SULT pathway directly dictates the systemic toxicity of BPF[3]. However, the substrate inhibition kinetics of BPF sulfation suggest a unique vulnerability: high-dose exposures may saturate the SULT enzymes, leading to a disproportionate accumulation of biologically active BPF. This highlights the necessity of evaluating BPF not merely as a static chemical, but as a dynamic substrate within the human metabolic network.

References

-

Cabaton, N., Zalko, D., Rathahao, E., Canlet, C., Delous, G., Chagnon, M. C., Cravedi, J. P., & Perdu, E. (2006). "Disposition and Metabolic Profiling of Bisphenol F in Pregnant and Nonpregnant Rats." Journal of Agricultural and Food Chemistry, 54(26), 10307-10314.[Link]

-

Lee, S., et al. (2022). "Pharmacokinetics and toxicity evaluation following oral exposure to bisphenol F." Archives of Toxicology, 96(6), 1-18.[Link]

-

Durcik, M., Gramec Skledar, D., Tomašič, T., Peterlin Mašič, L., & Trontelj, J. (2022). "Last piece in the puzzle of bisphenols BPA, BPS and BPF metabolism: Kinetics of the in vitro sulfation reaction." Chemosphere, 303(Pt 2), 135133.[Link]

Sources

- 1. Disposition and metabolic profiling of bisphenol F in pregnant and nonpregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Last piece in the puzzle of bisphenols BPA, BPS and BPF metabolism: Kinetics of the in vitro sulfation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Bisphenol F to Monosulfate Sodium Salt: A Comprehensive Technical Guide

Executive Summary & Mechanistic Grounding

Bisphenol F (BPF) is increasingly utilized as an industrial alternative to Bisphenol A (BPA). However, its toxicokinetic profile and endocrine-disrupting potential necessitate rigorous metabolic profiling. In mammalian systems, BPF undergoes extensive Phase II biotransformation to facilitate detoxification and renal excretion. While glucuronidation via UDP-glucuronosyltransferases (UGTs) represents the dominant pathway, sulfation mediated by cytosolic sulfotransferases (SULTs) is a critical secondary pathway. In human hepatocytes, the contributions of glucuronidation and sulfation for bisphenols are approximately 94% and 6%, respectively[1]. Furthermore, studies on human hepatoma cell lines (HepG2) indicate that BPF is largely metabolized into its corresponding sulfate, underscoring the importance of this detoxification route[2].

A critical mechanistic divergence exists among bisphenol analogs: while the in vitro sulfation of BPA and BPS follows standard Michaelis-Menten kinetics, BPF sulfation uniquely follows a substrate inhibition model [1]. Understanding this non-linear kinetic behavior is paramount for accurate in vitro-to-in vivo extrapolation (IVIVE), as high concentrations of BPF can actively suppress its own sulfation rate.

Pathway Visualization

Fig 1. Cytosolic sulfotransferase-mediated BPF metabolism and substrate inhibition pathway.

Experimental Design & Causality

To accurately quantify BPF sulfation, researchers must overcome two primary hurdles: the lack of commercially available BPF-sulfate standards and the specific subcellular localization of the metabolic enzymes.

-

Standard Synthesis Causality: Absolute quantification via LC-HRMS/MS requires a matrix-matched analytical standard. Because BPF monosulfate is not widely available commercially, it must be chemically synthesized and isolated as a stable sodium salt to generate accurate calibration curves and validate extraction recoveries[1].

-

Subcellular Fraction Causality: SULTs are soluble enzymes located in the cytoplasm. Therefore, using standard human liver microsomes (HLMs)—which only contain membrane-bound enzymes like CYPs and UGTs—will yield false-negative sulfation results. Pooled human liver cytosol (HLC) must be utilized, supplemented with the obligate cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS)[1].

Step-by-Step Methodologies

Protocol 1: Chemical Synthesis of BPF Monosulfate Sodium Salt

Objective: Generate a high-purity analytical standard for LC-MS/MS calibration.

-

Reaction: Dissolve 10 mmol of BPF in 20 mL of anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.

-

Sulfation: Add 10 mmol of sulfur trioxide pyridine complex ( SO3⋅Py ) dropwise at 0°C. Causality: Maintaining a strict 1:1 molar ratio at low temperatures minimizes the formation of BPF-disulfate, favoring the monosulfate.

-

Incubation: Stir the mixture at room temperature for 4 hours.

-

Neutralization: Quench the reaction by adding 1M NaOH until the pH reaches 7.5-8.0. Causality: This step is critical; it converts the unstable pyridinium salt intermediate into the highly stable BPF monosulfate sodium salt.

-

Purification: Isolate the monosulfate fraction using preparative HPLC (C18 column, water/acetonitrile gradient). Lyophilize the collected fractions to obtain the solid sodium salt.

Protocol 2: In Vitro Sulfation Assay (Human Liver Cytosol)

Objective: Determine the kinetic parameters of BPF sulfation.

-

System Preparation: Prepare a 200 µL reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 5 mM MgCl2 , and 0.5 mg/mL pooled human liver cytosol[1].

-

Substrate Addition: Spike BPF at varying concentrations (1 µM to 200 µM). Causality: A wide concentration range is mandatory to capture the substrate inhibition curve unique to BPF[1].

-

Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

-

Initiation: Initiate the reaction by adding PAPS to a final concentration of 100 µM. (Self-Validation: Run a parallel negative control lacking PAPS to rule out non-enzymatic degradation).

-

Quenching: After 30 minutes, terminate the reaction by adding 200 µM of ice-cold acetonitrile containing a stable-isotope labeled internal standard (e.g., BPF-d6). Causality: Cold acetonitrile precipitates cytosolic proteins, immediately halting enzymatic activity.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Extract the supernatant for LC-HRMS/MS analysis.

Protocol 3: LC-HRMS/MS Quantification

Objective: Separate and quantify BPF and BPF monosulfate.

-

Chromatography: Inject 5 µL of the supernatant onto a solid-core biphenyl column[3]. Causality: Biphenyl stationary phases provide superior pi-pi interactions, offering better resolution of aromatic bisphenol analogs and their conjugates compared to traditional C18 columns[3].

-

Mobile Phase: Use a gradient of 5 mM ammonium acetate in water (Mobile Phase A) and 100% acetonitrile (Mobile Phase B)[3].

-

Detection: Operate the high-resolution mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the deprotonated [M-H]- ions for BPF and BPF monosulfate[3].

Quantitative Data Presentation

The following table summarizes the comparative in vitro metabolic parameters of common bisphenol analogs in human hepatic models.

| Bisphenol Analog | Primary Phase II Pathway | Sulfation Kinetic Model | Relative Intrinsic Clearance | Estrogenic Activity of Sulfate |

| Bisphenol A (BPA) | Glucuronidation (>94%) | Michaelis-Menten | Highest | None (Detoxified) |

| Bisphenol F (BPF) | Glucuronidation | Substrate Inhibition | Intermediate | None (Detoxified) |

| Bisphenol S (BPS) | Glucuronidation | Michaelis-Menten | Lowest | None (Detoxified) |

Note: Data synthesized from human hepatocyte and cytosolic fraction studies[1]. BPF's unique substrate inhibition indicates that at high exposure concentrations, the efficiency of the sulfation pathway decreases, potentially shunting the parent compound to alternative metabolic routes.

References

-

Last piece in the puzzle of bisphenols BPA, BPS and BPF metabolism: Kinetics of the in vitro sulfation reaction - ResearchGate -[Link]

-

Bis(hydroxyphenyl)methane—bisphenol F—metabolism by the HepG2 human hepatoma cell line and cryopreserved human hepatocytes - Taylor & Francis -[Link]

-

In Vitro Metabolism of Five Bisphenol A Analogs Studied by LC-HRMS/MS - ACS Publications -[Link]

Sources

Bisphenol F monosulfate sodium salt molecular weight and solubility

An In-Depth Technical Guide to Bisphenol F Monosulfate Sodium Salt: Physicochemical Properties and Solubility Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of Bisphenol F monosulfate sodium salt, a primary metabolite of the industrial chemical Bisphenol F (BPF). As BPF is increasingly used as a replacement for Bisphenol A (BPA) in the manufacturing of epoxy resins and polycarbonates, understanding the properties of its metabolites is critical for toxicology, environmental science, and human health risk assessment.[1][2][3][4] This document synthesizes available data on the compound's molecular weight and solubility, and provides a robust experimental protocol for the definitive determination of its aqueous solubility in accordance with international standards.

Part 1: Chemical Identity and Core Physicochemical Properties

The essential first step in studying any chemical compound is to establish its precise identity and fundamental properties. Bisphenol F monosulfate sodium salt is the product of a Phase II biotransformation, where a sulfate group is conjugated to the parent BPF molecule to increase its water solubility and facilitate its excretion from the body.[2][5]

The core physicochemical data for Bisphenol F monosulfate sodium salt are summarized below.

| Property | Value | Source |

| IUPAC Name | sodium [4-[(4-hydroxyphenyl)methyl]phenyl] sulfate | PubChem[6] |

| CAS Number | 54172-90-6 | PubChem, LGC Standards[6][7][8] |

| Synonyms | 4-(4-Hydroxybenzyl)phenyl Hydrogen Sulfate Sodium Salt; BPF Monosulfate Sodium Salt | PubChem[6] |

| Molecular Formula | C₁₃H₁₁NaO₅S | PubChem, LGC Standards[6][7] |

| Molecular Weight | 302.28 g/mol | PubChem, LGC Standards[6][7] |

| Exact Mass | 302.02248890 Da | PubChem[6] |

Part 2: Solubility Profile

Solubility is a critical parameter that influences a compound's bioavailability, toxicity, and environmental fate. As a sodium salt of a sulfated phenol, Bisphenol F monosulfate is expected to be significantly more hydrophilic than its parent compound. This is a direct consequence of the detoxification process, which aims to make xenobiotics more water-soluble for easier clearance.[2]

Qualitative Solubility Data

Published data on the solubility of this specific metabolite is scarce. However, data from chemical suppliers provides a qualitative assessment in common laboratory solvents.

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | BIOZOL, AXEL[9][10] |

| Methanol | Slightly Soluble | AXEL[9] |

| Water | Data Not Available (Expected to be soluble) | - |

While quantitative aqueous solubility data is not readily found in the literature, the compound's ionic nature strongly suggests it is soluble in water. To address this data gap, the following section provides a detailed protocol for its experimental determination.

Part 3: Recommended Protocol for Aqueous Solubility Determination

For researchers requiring precise solubility values for applications such as preparing stock solutions for in vitro assays or conducting environmental fate studies, a standardized methodology is essential. The following protocol is based on the OECD Test Guideline 105, "Water Solubility" (Flask Method) , which is a globally recognized standard for determining the saturation mass concentration of a substance in water.[11][12][13][14]

Principle of the Method

The flask method involves dissolving the test substance in water at a specific temperature until saturation is achieved. The concentration of the substance in the aqueous solution, after separation of undissolved material, is then determined by a suitable analytical method. This method is appropriate for substances with solubilities above 10 mg/L.[12][14]

Experimental Workflow Diagram

The logical flow of the OECD 105 Flask Method is outlined below.

Caption: Workflow for determining water solubility via the OECD 105 Flask Method.

Step-by-Step Methodology

-

Preliminary Test:

-

Rationale: To estimate the approximate solubility and the time required to reach equilibrium.

-

Procedure: Add an estimated amount of Bisphenol F monosulfate sodium salt to a flask containing a known volume of water (e.g., 10 mL). Shake at 20 ± 0.5 °C for 24 hours. Visually inspect for undissolved solid. If dissolved, add more substance until a precipitate remains. Analyze the concentration of the aqueous phase. Repeat measurements at 48 and 72 hours to ensure the concentration has plateaued, confirming equilibrium.

-

-

Definitive Test (in triplicate):

-

Rationale: To obtain a precise and reproducible measurement of solubility.

-

Step 2.1 - Preparation: Based on the preliminary test, add a sufficient excess of the test substance to three separate flasks containing a known volume of high-purity water (e.g., Type I). The excess solid should be clearly visible.

-

Step 2.2 - Equilibration: Seal the flasks and place them in a constant-temperature shaker or water bath maintained at 20 ± 0.5 °C. Agitate for a period determined by the preliminary test (typically 24-48 hours) is sufficient to reach equilibrium.

-

Step 2.3 - Phase Separation: After agitation, allow the flasks to stand in the temperature-controlled environment for at least 24 hours to permit the sedimentation of undissolved material.

-

Step 2.4 - Sampling: Carefully withdraw an aliquot from the clear supernatant. To ensure the complete removal of any suspended microparticles, centrifuge the aliquot at high speed (e.g., >10,000 x g).

-

Step 2.5 - Analysis: Accurately determine the concentration of Bisphenol F monosulfate sodium salt in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers higher sensitivity and selectivity.

-

Step 2.6 - Calculation: Calculate the water solubility as the average concentration from the three replicate flasks. Express the result in g/L, mg/L, and mol/L.

-

Part 4: Biological Context and Significance

The chemical properties of Bisphenol F monosulfate sodium salt are directly related to its biological role as a detoxification product of Bisphenol F.

Metabolic Pathway

Caption: Metabolic sulfation of Bisphenol F to its water-soluble monosulfate conjugate.

This metabolic pathway highlights the toxicological importance of the sulfate conjugate.[2][5] While often considered a detoxification product, the metabolite itself must be studied to ensure it does not possess residual biological activity or contribute to the overall toxicological profile of the parent compound. Its solubility dictates its concentration in biological fluids and its potential for interaction with cellular targets.

Conclusion

Bisphenol F monosulfate sodium salt has a precisely defined molecular weight of 302.28 g/mol .[6][7] While qualitative data suggests it is slightly soluble in polar organic solvents like DMSO and methanol, quantitative aqueous solubility data remains a critical knowledge gap.[9][10] Its formation as a primary metabolite implies significant water solubility, a property that is essential for its biological clearance.[2] For researchers in toxicology, pharmacology, and environmental science, the experimental determination of this value is paramount. The provided protocol, based on the OECD 105 guideline, offers a robust and standardized framework for obtaining the accurate solubility data required for rigorous scientific investigation.

References

-

Test No. 105: Water Solubility. (1995). OECD Guidelines for the Testing of Chemicals, Section 1. Source: OECD, URL: [Link]

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Source: OECD, URL: [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. Source: Situ Biosciences, URL: [Link]

-

OECD. (2014). OECD GUIDELINES FOR TESTING OF CHEMICALS. Source: OECD, URL: [Link]

- OECD. (1995). Test No. 105: Water Solubility. Google Books.

-

National Center for Biotechnology Information. (n.d.). Bisphenol F Monosulfate Sodium Salt. PubChem Compound Database. Source: PubChem, URL: [Link]

-

Dr. Ehrenstorfer. (n.d.). Bisphenol F sulfate sodium salt. Source: Dr. Ehrenstorfer, URL: [Link]

-

AXEL. (n.d.). 85-5471-03 Bisphenol F Monosulfate Sodium Salt 100mg. Source: AXEL, URL: [Link]

-

Patsnap Eureka. (2015). Method for preparing bisphenol F by adopting polyoxymethylene dimethyl ethers as raw material. Source: Patsnap Eureka, URL: [Link]

-

Selective synthesis of bisphenol F catalyzed by microporous H-beta zeolite. (2007). ResearchGate. Source: ResearchGate, URL: [Link]

-

Wikipedia. (n.d.). Bisphenol F. Source: Wikipedia, URL: [Link]

- Google Patents. (n.d.). CN102516035B - Preparation method of bisphenol F.

-

IntechOpen. (2025). Physical, Chemical and Biological Properties of Bisphenols. Source: IntechOpen, URL: [Link]

-

ACS Publications. (2019). Selective Synthesis of Bisphenol F from Phenol and PODE2 over an Acidic Resin–Carbon Composite Material. Industrial & Engineering Chemistry Research. Source: ACS Publications, URL: [Link]

- Google Patents. (n.d.). CN114835559B - Catalytic method for synthesizing bisphenol F.

-

Taylor & Francis. (n.d.). Bisphenol F – Knowledge and References. Source: Taylor & Francis, URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Physical, Chemical and Biological Properties of Bisphenols | IntechOpen [intechopen.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Bisphenol F - Wikipedia [en.wikipedia.org]

- 6. Bisphenol F Monosulfate Sodium Salt | C13H11NaO5S | CID 169434760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bisphenol F Monosulfate Sodium Salt | LGC Standards [lgcstandards.com]

- 8. Bisphenol F Monosulfate Sodium Salt | 54172-90-6 [sigmaaldrich.com]

- 9. axel.as-1.co.jp [axel.as-1.co.jp]

- 10. Bisphenol F Monosulfate Sodium Salt, CAS [[54172-90-6]] | BIOZOL [biozol.de]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 14. OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical ... - OECD - Google 圖書 [books.google.com]

Identification of Bisphenol F Monosulfate Sodium Salt as a Direct Exposure Biomarker: A Technical Guide

Executive Summary: The Biomarker Imperative

As the manufacturing sector pivots away from Bisphenol A (BPA) due to its well-documented endocrine-disrupting properties, Bisphenol F (BPF) has emerged as a primary substitute in epoxy resins and polycarbonate plastics. Consequently, human exposure to BPF through dietary and environmental routes has surged, making accurate biomonitoring an urgent public health and toxicological priority 1.

Historically, exposure assessment has relied on measuring "total BPF" in urine following non-specific enzymatic deconjugation using β-glucuronidase and sulfatase 1. However, this indirect methodology obscures the real-time metabolic phenotyping of the individual and introduces analytical artifacts. Identifying and directly quantifying the intact phase II metabolites—specifically Bisphenol F monosulfate —provides a higher-resolution snapshot of toxicokinetics, individual metabolic clearance capacities, and specific fetal exposure risks.

Metabolic Fate of Bisphenol F: The Critical Role of Sulfation

Upon ingestion, BPF undergoes extensive first-pass metabolism in the liver. The primary biotransformation pathways are glucuronidation (mediated by UDP-glucuronosyltransferases, UGTs) and sulfation (mediated by sulfotransferases, SULTs) 2. While glucuronidation is a standard detoxification route, sulfation plays a uniquely critical role in the context of BPF.

In vitro kinetic studies reveal a critical divergence in bisphenol metabolism: while BPA and BPS follow standard Michaelis-Menten sulfation kinetics, BPF sulfation follows a substrate inhibition model 3. This implies that at high exposure concentrations, the sulfation pathway becomes saturated and inhibited, potentially leading to a dangerous systemic accumulation of unconjugated, bioactive BPF. Furthermore, research indicates that BPF sulfate easily passes through the placenta to the embryo, suggesting that the fetal risk of BPF toxicity is exacerbated by the transport of these specific conjugated metabolites [[4]]().

Phase II biotransformation pathways of Bisphenol F into sulfate and glucuronide conjugates.

Chemical and Pharmacokinetic Profile

To utilize BPF monosulfate as a reliable biomarker, analytical laboratories must employ the synthesized reference standard: Bisphenol F monosulfate sodium salt . The sodium salt formulation ensures the thermodynamic stability and aqueous solubility required for the preparation of highly accurate analytical calibrators.

Table 1: Physicochemical Properties of Bisphenol F Monosulfate Sodium Salt

| Property | Value |

| IUPAC Name | Sodium [4-[(4-hydroxyphenyl)methyl]phenyl] sulfate [[5]]() |

| CAS Number | 54172-90-6 5 |

| PubChem CID | 169434760 5 |

| Molecular Formula | C13H11NaO5S 5 |

| Molar Mass | 302.28 g/mol 5 |

| Exact Mass | 302.0225 Da 5 |

Table 2: Comparative Toxicokinetics of Bisphenol Analogs

| Parameter | Bisphenol F (BPF) | Bisphenol A (BPA) | Bisphenol S (BPS) |

| Sulfation Kinetics | Substrate Inhibition 3 | Michaelis-Menten 3 | Michaelis-Menten [[3]]() |

| Primary Excretion | Urine (as conjugates) 2 | Urine (as conjugates) 1 | Urine (as conjugates) 1 |

| Placental Transfer | High (Sulfate crosses easily) 4 | Moderate | Moderate |

Analytical Methodology: Direct Quantification via UHPLC-MS/MS

Relying on enzymatic deconjugation introduces variability due to incomplete hydrolysis and enzyme batch differences. Direct quantification of BPF monosulfate using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for modern exposomics.

Self-Validating Protocol Design

The following protocol is designed as a self-validating system. By introducing an isotopically labeled internal standard (IS) at the very first step, any downstream losses during extraction or variations in ionization efficiency (matrix effects) are mathematically canceled out.

Step-by-Step Workflow:

-

Sample Aliquoting & Isotope Spiking:

-

Thaw urine or plasma samples on ice. Transfer 500 µL of the biological matrix into a 2 mL microcentrifuge tube.

-

Critical Step: Spike with 10 µL of a stable isotope-labeled internal standard (e.g., 13C12-BPF-sulfate) to yield a final concentration of 10 ng/mL.

-

Causality: Spiking before protein precipitation ensures the IS undergoes the exact same physical and chemical stresses as the endogenous biomarker, validating the recovery rate.

-

-

Protein Precipitation & Solid Phase Extraction (SPE):

-

Add 500 µL of ice-cold acetonitrile to precipitate matrix proteins. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Condition a Weak Anion Exchange (WAX) SPE cartridge with 2 mL methanol followed by 2 mL water. Load the supernatant onto the cartridge.

-

Causality: BPF monosulfate is a strong acid due to the sulfate group. The WAX sorbent selectively retains acidic compounds, allowing neutral lipids and basic interferences to be washed away with 2 mL of 5% methanol in water.

-

-

Elution & Reconstitution:

-

Elute the target analytes using 2 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute in 100 µL of the initial LC mobile phase (e.g., 90% Water / 10% Methanol with 5 mM ammonium acetate).

-

-

UHPLC Separation:

-

Inject 5 µL onto a sub-2 µm C18 analytical column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C.

-

Use a gradient elution of Mobile Phase A (Water + 5 mM ammonium acetate) and Mobile Phase B (Methanol + 5 mM ammonium acetate).

-

Causality: Ammonium acetate acts as a volatile buffer, maintaining the sulfate group in an ionized state to ensure sharp, reproducible chromatographic peaks without fouling the mass spectrometer source.

-

-

ESI-MS/MS Detection:

-

Operate the mass spectrometer in Electrospray Ionization negative mode (ESI-).

-

Monitor the specific Multiple Reaction Monitoring (MRM) transitions. For BPF monosulfate, the precursor ion is the deprotonated molecule[M-H]- (m/z 279.0 for the free acid form), with product ions corresponding to the cleavage of the sulfate group (e.g., m/z 199.1).

-

-

System Validation:

-

Analyze Quality Control (QC) samples at low, medium, and high concentrations every 10 to 15 sample injections.

-

Acceptance Criteria: The coefficient of variation (CV) for QCs must remain ≤15%, and the IS peak area must not deviate by more than 50% from the mean of the calibration standards, ensuring the absence of severe ion suppression.

-

Self-validating UHPLC-MS/MS workflow for direct quantification of BPF monosulfate.

Conclusion

The identification of BPF monosulfate as a primary exposure biomarker is not merely an analytical preference; it is a toxicological necessity. Because BPF sulfation follows a substrate inhibition model 3, high-dose exposures could disproportionately increase the circulating levels of unconjugated, endocrine-disrupting BPF. Furthermore, the documented ability of BPF sulfate to cross the placental barrier introduces a vector for fetal exposure that was previously underestimated 4. By shifting from total BPF measurements to the direct quantification of BPF monosulfate, researchers can better map the exposome and accelerate the rapid toxicity screening of emerging bisphenol alternatives.

References

-

PubChem - NIH. "Bisphenol F Monosulfate Sodium Salt | C13H11NaO5S | CID 169434760." Source: nih.gov. 5

-

National Institutes of Health (NIH). "Exposure to Bisphenol A, Bisphenol F, and Bisphenol S in U.S. Adults and Children: The National Health and Nutrition Examination Survey 2013–2014." Source: nih.gov. 1

-

ResearchGate. "Last piece in the puzzle of bisphenols BPA, BPS and BPF metabolism: Kinetics of the in vitro sulfation reaction." Source: researchgate.net. 3

-

International Forum for Wellbeing in Pregnancy (IFWIP). "Prenatal Exposure to Bisphenols and Parabens and Impacts on Human Physiology." Source: ifwip.org.4

-

Publisso. "Determination of bisphenol A, bisphenol F, and bisphenol S in urine by UPLC-ESI-MS." Source: publisso.de. 2

Sources

Pharmacokinetics of Bisphenol F Monosulfate Sodium Salt in Mammalian Models: A Technical Guide

Executive Summary

As regulatory pressures mount against Bisphenol A (BPA), industry reliance has shifted toward structural analogs such as Bisphenol F (BPF). However, the toxicokinetic profile of BPF presents unique challenges. Unlike BPA, which is predominantly cleared via glucuronidation, BPF undergoes extensive Phase II metabolism where sulfation plays a co-dominant role[1]. The synthesis and utilization of Bisphenol F monosulfate sodium salt (BPF-MS) as a highly soluble analytical standard and dosing vehicle has become critical for drug development professionals and toxicologists. This guide provides an in-depth mechanistic analysis of BPF biotransformation, the specific pharmacokinetic (PK) behavior of its monosulfate metabolite, and field-proven protocols for in vitro and in vivo evaluations.

Mechanistic Pharmacokinetics: The Role of Sulfation

To understand the PK of BPF-MS, one must first examine the biotransformation of the parent compound. When mammalian models are exposed to BPF, the compound is rapidly absorbed, with systemic exposure confirmed within 0.25 hours post-administration[2].

Hepatic and Extrahepatic Biotransformation

Once in systemic circulation, BPF is heavily subjected to Phase II conjugation. While UDP-glucuronosyltransferases (UGTs) catalyze the formation of BPF-glucuronide, cytosolic sulfotransferases (SULTs)—particularly SULT1A1—catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenolic hydroxyl group of BPF, yielding BPF monosulfate[3].

Interestingly, the in vitro sulfation of BPF does not follow standard Michaelis-Menten kinetics; instead, it exhibits a substrate inhibition model [3]. This is a critical mechanistic insight: at high exposure doses, the sulfation pathway becomes saturated and self-inhibited, potentially leading to a non-linear increase in the bioavailability of the unconjugated, endocrine-active parent compound.

Distribution and Enterohepatic Recirculation

BPF and its sulfate conjugate exhibit widespread tissue distribution. In pregnant mammalian models, BPF residues cross the placental barrier, accumulating in the uterus, amniotic fluid, and fetuses[1]. A defining characteristic of BPF-MS is its susceptibility to enterohepatic cycling. Approximately 46% of distributed radioactivity from BPF is excreted into the bile within 6 hours[1]. Gut microbiota can cleave the sulfate moiety, allowing the parent BPF to be reabsorbed, which significantly extends the terminal half-life and systemic residence time.

Excretion Profile

The primary route of elimination for BPF metabolites is renal. In rodent models, 43–54% of the administered dose is excreted in urine, with feces accounting for 15–20%[1]. Notably, enzymatic deconjugation studies using sulfatase confirm that more than 50% of the urinary radioactivity is the sulfate conjugate of BPF [1], underscoring the necessity of using BPF-MS as a primary biomarker for exposure[4].

Biotransformation pathway of Bisphenol F into its monosulfate and glucuronide conjugates.

Quantitative Pharmacokinetic Parameters

The following table synthesizes the established pharmacokinetic parameters of BPF and its primary sulfate metabolite in mammalian (rodent) models following oral administration.

| Parameter | Value / Observation | Mechanistic Significance |

| Tmax (Parent BPF) | ~0.25 hours | Indicates rapid gastrointestinal absorption[2]. |

| Urinary Excretion | 43 – 54% of total dose | Primary elimination route; necessitates renal clearance monitoring[1]. |

| Fecal Excretion | 15 – 20% of total dose | Driven by biliary excretion and incomplete GI absorption[1]. |

| Major Urinary Metabolite | BPF Monosulfate (>50%) | Highlights sulfation as the dominant detoxification pathway in specific models[1]. |

| Biliary Excretion Rate | ~46% over 6 hours | Confirms extensive enterohepatic recirculation, prolonging half-life[1]. |

| Enzyme Kinetics (Sulfation) | Substrate Inhibition Model | High doses inhibit SULT activity, risking parent compound toxicity[3]. |

Experimental Methodologies & Protocols

To accurately assess the PK of BPF-MS, researchers must utilize self-validating experimental designs. Administering the pre-synthesized BPF monosulfate sodium salt directly to models allows scientists to bypass the absorption and first-pass metabolism variables of the parent compound, directly interrogating the clearance, stability, and distribution of the metabolite itself.

Protocol 1: In Vitro Sulfation Kinetics using Human Liver Cytosol

Causality Note: Because SULT enzymes are soluble cytosolic proteins, standard liver microsomes (which contain membrane-bound UGTs and CYPs) are insufficient. Pooled human liver cytosol (PHLC) must be used to accurately model sulfation kinetics[3].

-

Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM magnesium chloride (MgCl₂). Mg²⁺ is a critical cofactor for stabilizing the nucleotide binding site of the SULT enzyme.

-

Protein Incubation: Add PHLC to the buffer at a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

-

Substrate Addition: Spike the mixture with varying concentrations of BPF (0.1 μM to 50 μM) to capture the substrate inhibition curve.

-

Reaction Initiation: Initiate the reaction by adding PAPS (final concentration 20 μM). Self-validation: Always run a parallel negative control lacking PAPS to ensure detected BPF-MS is enzymatically generated.

-

Termination & Extraction: Stop the reaction after 15 minutes by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., ¹³C-labeled BPF-MS). Centrifuge at 14,000 × g for 10 minutes to precipitate proteins.

-

Analysis: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, quantifying the BPF-MS peak against a standard curve generated using pure BPF monosulfate sodium salt.

Protocol 2: In Vivo PK Profiling of BPF Monosulfate Sodium Salt

Causality Note: The sodium salt of BPF monosulfate is highly water-soluble, ensuring uniform dosing solutions and immediate systemic availability when administered intravenously or orally.

-

Formulation: Dissolve BPF monosulfate sodium salt in sterile physiological saline (0.9% NaCl) to achieve the target dosing concentration (e.g., 10 mg/kg).

-

Administration: Administer the dose to adult Sprague-Dawley rats via oral gavage or intravenous tail-vein injection.

-

Serial Sampling: Collect blood samples (~200 μL) from the jugular vein into heparinized tubes at predetermined intervals: 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours[2].

-

Plasma Separation: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Transfer plasma to cryovials and store at -80°C to prevent spontaneous deconjugation.

-

Sample Preparation (Direct Analysis): To measure the intact sulfate, perform solid-phase extraction (SPE) using weak anion exchange cartridges. Do not use β-glucuronidase/arylsulfatase enzymes, as this will cleave the target analyte back into the parent BPF[4].

-

Quantification: Inject the eluate into an LC-MS/MS system equipped with an electrospray ionization (ESI) source operating in negative ion mode. Calculate non-compartmental PK parameters (AUC, Clearance, Vd) using standard pharmacokinetic software.

In vivo pharmacokinetic profiling workflow for BPF monosulfate sodium salt.

Conclusion

The pharmacokinetics of Bisphenol F are heavily dictated by its Phase II metabolism, with sulfation acting as a primary detoxification and clearance mechanism in mammalian models. The unique substrate-inhibition kinetics of BPF sulfation, combined with extensive enterohepatic recirculation, necessitates rigorous toxicokinetic modeling. By utilizing BPF monosulfate sodium salt as both an analytical standard and a direct in vivo dosing agent, researchers can isolate the clearance mechanics of the metabolite, ensuring accurate risk assessment and exposure biomonitoring in the post-BPA regulatory landscape.

References

-

Pharmacokinetics and toxicity evaluation following oral exposure to bisphenol F Source: Archives of Toxicology (via NIH) URL:[Link][2]

-

Disposition and Metabolic Profiling of Bisphenol F in Pregnant and Nonpregnant Rats Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link][1]

-

Last piece in the puzzle of bisphenols BPA, BPS and BPF metabolism: Kinetics of the in vitro sulfation reaction Source: Toxicology Letters (via BioKB / University of Luxembourg) URL:[Link][3]

-

Exposure to Bisphenol A, Bisphenol F, and Bisphenol S in U.S. Adults and Children: The National Health and Nutrition Examination Survey 2013–2014 Source: ACS Omega (via NIH) URL:[Link][4]

Sources

Synthesis Pathways for Bisphenol F Monosulfate Sodium Salt Reference Materials

An In-Depth Technical Guide for Analytical and Drug Development Professionals

Introduction and Metabolic Context

As industrial manufacturing pivots away from Bisphenol A (BPA) due to its endocrine-disrupting properties, Bisphenol F (BPF) has become a ubiquitous substitute. However, pharmacokinetic studies indicate that BPF is rapidly metabolized in the human liver into Phase II conjugates, predominantly glucuronides and sulfates (1). To accurately quantify human exposure and conduct biomonitoring via LC-MS/MS, high-purity reference materials of these specific metabolites are strictly required (2).

Synthesizing the monosulfate sodium salt of BPF (BPF-MS) presents a unique chemical challenge: BPF possesses two symmetric phenolic hydroxyl groups. Achieving mono-substitution requires precise stoichiometric control and strategic downstream purification. This whitepaper details the causality, step-by-step methodology, and self-validating analytical logic required to synthesize BPF-MS sodium salt reference materials.

Mechanistic Pathway and Reagent Causality

The synthesis of phenolic sulfates can be achieved using various sulfating agents, such as chlorosulfonic acid ( ClSO3H ) or sulfur trioxide complexes.

Causality in Experimental Choices:

-

Reagent Selection: Chlorosulfonic acid is highly reactive and prone to causing unwanted electrophilic aromatic substitution (ring sulfonation) rather than the desired O-sulfation. To ensure strict O-sulfation, the Sulfur Trioxide-Pyridine complex ( SO3⋅Py ) is selected. It acts as a mild, selective electrophile (3).

-

Stoichiometric Control: Because BPF is symmetric, adding an excess of SO3⋅Py drives the reaction toward BPF disulfate. By restricting the molar ratio to exactly 1.0 : 1.0 (BPF : SO3⋅Py ), the reaction yields a statistical mixture of unreacted BPF, BPF monosulfate, and a minor fraction of BPF disulfate.

Figure 1: Reaction pathway highlighting the statistical distribution of BPF sulfation.

Experimental Protocol: Synthesis and Isolation

The following step-by-step methodology ensures the isolation of the specific sodium salt form, which is critical for long-term stability and reference material formulation.

Step 1: Anhydrous Reaction Setup

-

Flame-dry a 100 mL round-bottom flask under an argon atmosphere to prevent premature hydrolysis of the sulfating agent.

-

Dissolve 2.00 g (10.0 mmol) of Bisphenol F in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

Step 2: Controlled Sulfation

-

Weigh exactly 1.59 g (10.0 mmol, 1.0 eq) of SO3⋅Py complex.

-

Add the complex portion-wise over 15 minutes to the stirring BPF solution at 25°C.

-

Allow the reaction to stir continuously for 3 hours. The mixture will contain the pyridinium salt of BPF-MS.

Step 3: Quenching and Desalting

-

Quench the reaction by adding 10 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3 ). This neutralizes the mixture, displaces the pyridine, and forms the crude sodium salt.

-

Remove the DMF and free pyridine via rotary evaporation under high vacuum at 45°C.

-

Re-dissolve the crude residue in a minimal volume of LC-MS grade water.

Step 4: Ion-Exchange and Lyophilization

Why not direct HPLC with sodium buffers? Preparative HPLC using sodium-based buffers (like sodium acetate) leaves non-volatile salts in the final product, ruining the reference material.

-

Purify the crude mixture using Preparative RP-HPLC with a volatile buffer (Ammonium Acetate) to isolate the BPF-MS fraction (See Section 4).

-

Pool the pure fractions and pass them through a solid-phase cation exchange column loaded with Dowex 50WX8 (Na⁺ form) resin. This quantitatively exchanges the ammonium counterions for sodium counterions.

-

Lyophilize (freeze-dry) the eluate at -80°C for 48 hours to yield a pure, white powder of BPF Monosulfate Sodium Salt.

Figure 2: Step-by-step workflow for synthesizing and isolating BPF-MS sodium salt.

Chromatographic Data and Purification Strategy

Separating the unreacted BPF, BPF-MS, and BPF-disulfate requires reverse-phase chromatography. Because the sulfate group drastically increases polarity, the compounds elute in order of decreasing polarity: Disulfate → Monosulfate → Unreacted BPF.

Table 1: Preparative HPLC Conditions and Retention Behavior

| Parameter | Condition / Value |

| Stationary Phase | Preparative C18 Column (250 x 21.2 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in H2O (pH 7.0) |

| Mobile Phase B | 100% Acetonitrile (MeCN) |

| Gradient Profile | 5% B to 60% B over 30 minutes |

| Flow Rate | 15.0 mL/min |

| Detection | UV at 280 nm |

| Retention: Disulfate | ~ 6.2 min (Highly polar, elutes first) |

| Retention: Monosulfate | ~ 14.5 min (Target Fraction) |

| Retention: Native BPF | ~ 23.8 min (Highly hydrophobic, elutes last) |

Self-Validating Analytical Systems (E-E-A-T)

To ensure the scientific integrity of the reference material, the protocol relies on a self-validating spectroscopic system. You do not need external assumptions to prove the synthesis worked; the molecule's own structural logic proves it.

1. Mass Spectrometry (LC-MS/MS): In negative electrospray ionization (ESI-), the exact mass confirms the addition of exactly one sulfate group. Native BPF has a molecular weight of 200.2 g/mol . The addition of the SO3 group (80 Da) minus a proton yields an [M−H]− ion at m/z 279 . The absence of m/z 359 (disulfate) in the purified fraction validates the chromatographic isolation.

2. Nuclear Magnetic Resonance ( 1H -NMR) Symmetry Breaking: This is the ultimate self-validating proof. Native BPF is highly symmetric; its 1H -NMR spectrum shows a single set of AA'BB' aromatic doublets. Upon monosulfation, the symmetry of the molecule is permanently broken. The self-validating proof is the emergence of two distinct sets of AA'BB' doublets:

-

One set corresponding to the electron-rich, unreacted phenol ring.

-

A second, downfield-shifted set corresponding to the electron-withdrawn phenyl sulfate ring. If the product were a disulfate, molecular symmetry would be restored, and only one set of shifted doublets would appear. The presence of exactly two sets of aromatic doublets definitively proves the material is a monosulfate.

References

- Last piece in the puzzle of bisphenols BPA, BPS and BPF metabolism: Kinetics of the in vitro sulf

- Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI.

- Exploring the Bisphenol A Paradigm: Historical Evolution, Environmental Presence, Pharmacokinetics, and Societal Impact. IntechOpen.

Sources

- 1. Last piece in the puzzle of bisphenols BPA, BPS and BPF metabolism: Kinetics of the in vitro sulfation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the Bisphenol A Paradigm: Historical Evolution, Environmental Presence, Pharmacokinetics, and Societal Impact | IntechOpen [intechopen.com]

Application Note: Direct LC-MS/MS Quantification of Bisphenol F Monosulfate in Biological Matrices

Introduction & Mechanistic Background

Bisphenol F (BPF) is increasingly utilized as a structural substitute for Bisphenol A (BPA) in industrial polymers and epoxy resins. Following exposure, BPF undergoes rapid and extensive Phase II biotransformation in the liver, primarily yielding glucuronide and sulfate conjugates[1],[2].

Historically, human biomonitoring of endocrine-disrupting chemicals (EDCs) relied on indirect quantification. Analysts treated urine or serum with β-glucuronidase and arylsulfatase to hydrolyze the conjugates, subsequently measuring the "total" free BPF[1],[3]. However, this indirect approach is fundamentally flawed for precision pharmacokinetics: it assumes 100% enzymatic efficiency, suffers from matrix-dependent enzyme inhibition, and completely masks the specific ratio of sulfate to glucuronide metabolites[1].

This protocol establishes a self-validating, direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology to quantify Bisphenol F Monosulfate using its sodium salt reference standard (CAS 54172-90-6)[4],[5]. By quantifying the intact Phase II metabolite, researchers can achieve unambiguous, species-specific tracking of BPF exposure and clearance.

Phase II biotransformation of Bisphenol F into its sulfate and glucuronide conjugates.

Materials and Reagents

-

Target Analyte: Bisphenol F Monosulfate Sodium Salt (C₁₃H₁₁NaO₅S, MW: 302.28 g/mol ; Free acid MW: 280.04 g/mol )[6],[7].

-

Internal Standard (IS): ¹³C₁₂-BPF-Sulfate (If unavailable, ¹³C₁₂-BPA-Sulfate serves as an acceptable surrogate for matrix effect correction).

-

Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ultrapure Water, and Ammonium Acetate.

-

Consumables: Polymeric Reversed-Phase Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 3 cc, 60 mg).

Experimental Design & Causality (E-E-A-T Principles)

As a robust analytical system, every step of this protocol is designed with specific chemical causality to ensure trustworthiness and self-validation:

-

Analyte Stability & Ionization (The Buffer Choice): Sulfates are highly polar and prone to ion suppression. While formic acid is a standard LC-MS additive, it severely suppresses the negative ionization of sulfate groups. Causality: By utilizing a weak aqueous buffer (10 mM ammonium acetate, pH ~6.8), we maintain the sulfate moiety in its fully deprotonated state ([M-H]⁻) while enhancing desolvation efficiency in the ESI source[8].

-

Extraction Chemistry (SPE vs. Protein Precipitation): Simple protein precipitation leaves behind endogenous phospholipids that co-elute with polar sulfates, causing massive matrix effects. Causality: A Hydrophilic-Lipophilic Balance (HLB) SPE sorbent captures the aromatic rings of BPF-S via π-π and hydrophobic interactions, allowing polar salts to be washed away, thereby concentrating the trace-level analyte and ensuring a reproducible recovery (>85%).

-

Chromatographic Separation: A biphenyl solid-core column is prioritized over standard C18. Causality: Biphenyl stationary phases offer enhanced π-π interactions, providing superior retention for polar aromatic bisphenol conjugates and baseline resolution from isobaric matrix interferences[8].

Step-by-Step Sample Preparation Workflow

Solid-Phase Extraction (SPE) workflow comparing direct quantification vs. traditional hydrolysis.

Protocol Steps:

-

Aliquoting: Transfer 500 µL of biological sample (urine or serum) into a clean 2 mL microcentrifuge tube.

-

Internal Standard Addition: Spike 10 µL of IS working solution (100 ng/mL ¹³C₁₂-BPF-Sulfate) into the sample. Vortex for 10 seconds.

-

Dilution: Add 500 µL of LC-MS grade water to reduce matrix viscosity and normalize pH.

-

SPE Conditioning: Condition the HLB SPE cartridge with 2 mL of Methanol, followed by 2 mL of Water. (Causality: Solvates the polymeric sorbent bed, maximizing surface area for analyte interaction).

-

Loading: Load the diluted sample onto the cartridge at a controlled flow rate of ~1 mL/min.

-

Washing: Wash with 2 mL of 5% Methanol in water. (Critical Causality: BPF-S is highly polar; exceeding 5% organic solvent in the wash step risks premature analyte breakthrough).

-

Elution: Elute the target analytes with 2 mL of 100% Methanol into a clean glass tube.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A:B (90:10, v/v). Vortex and centrifuge at 14,000 rpm for 5 mins before transferring to an autosampler vial.

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters

-

Column: Waters Acquity UPLC BEH Biphenyl (1.7 µm, 2.1 × 100 mm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Methanol.

-

Flow Rate: 0.35 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Gradient Elution Profile:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 4.0 | 10 | 90 |

| 5.5 | 10 | 90 |

| 5.6 | 95 | 5 |

| 8.0 | 95 | 5 |

Mass Spectrometry (ESI-MS/MS) Parameters

Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

Causality of Fragmentation: The sodium salt of BPF monosulfate (MW 302.28) dissociates completely in solution[6]. The intact monosulfate anion[M-H]⁻ has an m/z of 279.0. The primary fragmentation pathway for arylsulfates in negative mode is the neutral loss of sulfur trioxide (SO₃, 80 Da), yielding the deprotonated aglycone at m/z 199.0[8],[9].

Optimized MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Purpose |

|---|---|---|---|---|---|

| BPF-Sulfate | 279.0 | 199.0 | 50 | -25 | Quantifier (SO₃ loss) |

| BPF-Sulfate | 279.0 | 93.0 | 50 | -42 | Qualifier (Phenol ring) |

| ¹³C₁₂-BPF-Sulfate (IS) | 292.0 | 212.0 | 50 | -25 | Internal Standard |

Method Validation & Quality Control Data

A self-validating analytical batch must include a matrix-matched calibration curve, matrix blanks, and Quality Control (QC) samples at three concentration levels (Low, Mid, High). The direct quantification method typically yields the following validation metrics:

| Validation Parameter | FDA/ICH Acceptance Criteria | Expected Experimental Observation |

| Linearity (R²) | > 0.995 | 0.998 (Range: 0.1 - 100 ng/mL) |

| Intra-day Precision (CV%) | < 15% | 4.2% - 8.5% |

| Inter-day Accuracy (% Bias) | ± 15% | -6.0% to +8.2% |

| Matrix Effect (MF) | 80% - 120% | 88% (HLB extraction mitigates suppression) |

| Limit of Quantitation (LOQ) | S/N > 10 | 0.05 ng/mL |

References

-

Bisphenol F Monosulfate Sodium Salt | C13H11NaO5S | CID 169434760 - PubChem, NIH. URL:[Link][6]

-

85-5471-03 Bisphenol F Monosulfate Sodium Salt 100mg CAS No:54172-90-6 - AS ONE (Axel). URL:[Link][7]

-

A direct LC–MS/MS method for simultaneous quantitation of bisphenol S, propylparaben, monobutyl phthalate, and their major phase II metabolites - ChemRxiv. URL:[Link][1]

-

In Vitro Metabolism of Five Bisphenol A Analogs Studied by LC-HRMS/MS - Journal of the American Society for Mass Spectrometry, ACS Publications. URL:[Link][8]

-

Development and Validation of an Analytical Method for Quantitation of Bisphenol S in Rodent Plasma, Amniotic Fluid and Fetuses by UPLC–MS-MS - PubMed Central, NIH. URL:[Link][9]

-

Determination of multiple bisphenol analogues and their metabolites in human serum by liquid chromatography tandem mass spectrometry - Environmental Pollution, PubMed. URL:[Link][10]

-

Determination of bisphenol A, bisphenol F, and bisphenol S in urine by UPLC-ESI-MS - Publisso. URL:[Link][2]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. series.publisso.de [series.publisso.de]

- 3. researchgate.net [researchgate.net]

- 4. Bisphenol F Monosulfate Sodium Salt, CAS [[54172-90-6]] | BIOZOL [biozol.de]

- 5. Bisphenol F Monosulfate Sodium Salt | 54172-90-6 [sigmaaldrich.com]

- 6. Bisphenol F Monosulfate Sodium Salt | C13H11NaO5S | CID 169434760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. axel.as-1.co.jp [axel.as-1.co.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Determination of multiple bisphenol analogues and their metabolites in human serum by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Efficiency Solid-Phase Extraction (SPE) of Bisphenol F Monosulfate from Human Serum for LC-MS/MS Analysis

Application Note & Protocol Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Matrix: Human Serum Analyte: Bisphenol F Monosulfate Sodium Salt (BPF-S)

Executive Summary & Mechanistic Rationale

Bisphenol F (BPF) is increasingly utilized as a substitute for Bisphenol A (BPA) in industrial applications. In vivo, moderately hydrophilic endocrine-disrupting chemicals like bisphenols undergo rapid phase II metabolism, predominantly converting into highly polar glucuronide and sulfate conjugates[1]. Historically, researchers relied on indirect enzymatic hydrolysis to quantify "total" bisphenols. However, the modern availability of reference standards necessitates direct, accurate quantification of these intact metabolites to truly understand their toxicokinetics[1].

Extracting intact Bisphenol F monosulfate (BPF-S) from complex biological matrices like serum presents a formidable analytical challenge[2]. Serum is rich in proteins and phospholipids that cause severe matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3]. Furthermore, BPF-S contains a sulfate group with a pKa < 1, meaning it remains permanently ionized (anionic) across the entire physiological pH range. Standard reversed-phase (RP) sample preparation techniques fail to adequately retain such strongly acidic compounds without the use of ion-pairing reagents, which notoriously suppress MS ionization.

The "Why": Causality of the Mixed-Mode WAX Sorbent

To achieve a highly selective and self-validating extraction, this protocol utilizes a Mixed-Mode Weak Anion Exchange (WAX) polymeric sorbent[4].

The causality behind this choice is rooted in fundamental acid-base chemistry:

-

Orthogonal Retention: The WAX sorbent features a lipophilic polymeric backbone modified with a secondary/tertiary amine group (pKa ~ 6.5)[4]. During sample loading at acidic/neutral pH, the amine is protonated (positively charged), while the BPF-S is ionized (negatively charged). This creates an incredibly strong, dual-mode retention mechanism: electrostatic attraction combined with reversed-phase hydrophobic binding.

-

Aggressive Washing: Because the ionic bond is so strong, the sorbent can be washed with 100% organic solvent (Methanol). This critical step completely disrupts reversed-phase interactions, washing away neutral lipids, phospholipids, and unconjugated bisphenols, while the BPF-S remains locked in place via ionic forces.

-

Triggered Elution: Elution is achieved using a highly basic organic solvent (5% Ammonium Hydroxide in Methanol). The high pH (> 9) deprotonates the WAX sorbent, neutralizing its positive charge. The electrostatic hold is broken, and the methanol ensures no hydrophobic retention occurs, resulting in the quantitative, highly pure elution of BPF-S.

Experimental Workflow

Fig 1. Step-by-step solid-phase extraction workflow for BPF-S using a Weak Anion Exchange sorbent.

Reagents and Materials

-

Target Analyte: Bisphenol F monosulfate sodium salt (Analytical Standard, >98% purity).

-

Internal Standard (IS): -Bisphenol F monosulfate. Note: Using an isotopically labeled IS is mandatory for a self-validating system. It perfectly mimics the analyte, automatically correcting for matrix suppression and extraction losses.

-

SPE Sorbent: Polymeric Mixed-Mode Weak Anion Exchange (WAX) Cartridges (e.g., Waters Oasis WAX, 30 mg / 1 cc)[4].

-

Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Water ( ).

-

Modifiers: Formic Acid (FA), Ammonium Hydroxide ( ), Ammonium Acetate ( ).

Step-by-Step Methodology

Part A: Serum Pre-Treatment (Protein Precipitation)

Serum proteins strongly bind bisphenols. Direct loading onto an SPE cartridge will cause clogging and severe analyte loss[2].

-

Aliquot: Transfer of human serum into a clean 2.0 mL microcentrifuge tube.

-

Spike: Add of the -BPF-S internal standard working solution ( ). Vortex briefly.

-

Precipitate: Add of cold Acetonitrile containing Formic Acid. Vortex vigorously for 2 minutes to denature proteins and disrupt protein-analyte binding.

-

Centrifuge: Spin at for 10 minutes at .

-

Dilute: Transfer the supernatant (~ ) to a clean 15 mL conical tube. Add of Formic Acid in Water. Crucial Step: This dilution reduces the organic solvent concentration to , ensuring the reversed-phase backbone of the WAX sorbent can assist in initial capture before the ionic bond fully stabilizes.

Part B: Solid-Phase Extraction (SPE)

-

Conditioning: Pass of Methanol through the WAX cartridge to wet the polymer bed, followed by of LC-MS grade Water to equilibrate. (Flow rate: ).

-

Loading: Load the diluted sample supernatant (~ ) onto the cartridge. (Flow rate: ).

-

Wash 1 (Aqueous): Pass of Formic Acid in Water. This maintains the positive charge on the sorbent and washes away polar, uncharged matrix components.

-

Wash 2 (Organic): Pass of Methanol. This eliminates neutral lipids, phospholipids, and unconjugated bisphenols. The strongly acidic BPF-S remains ionically bound to the sorbent.

-

Elution: Place a clean glass collection tube under the cartridge. Elute the BPF-S by passing of in Methanol. The high pH neutralizes the sorbent, releasing the analyte.

Part C: Concentration and Reconstitution

-

Evaporate: Dry the eluate under a gentle stream of ultra-pure Nitrogen at .

-

Reconstitute: Add of Initial Mobile Phase (e.g., MeOH / Water with ). Vortex for 30 seconds and transfer to an LC vial with a glass insert.

LC-MS/MS Analytical Conditions

Chromatographic separation is performed using a sub-2 C18 column to ensure sharp peak shapes for the highly polar sulfate conjugate[3].

| Parameter | Specification |

| Analytical Column | C18 UHPLC Column (e.g., ) |

| Mobile Phase A | Water + Ammonium Acetate (Buffer prevents peak tailing) |

| Mobile Phase B | Methanol |

| Flow Rate | |

| Column Temperature | |

| Injection Volume | |

| Ionization Mode | Electrospray Ionization Negative (ESI-) |

| MRM Transition (Analyte) | (Quantifier, loss of ) |

| MRM Transition (IS) |

Method Validation & Quality Control Summary

A robust analytical method must be a self-validating system. By utilizing the WAX protocol combined with an isotopically labeled internal standard, the method demonstrates exceptional reliability, easily fulfilling FDA/EMA bioanalytical validation criteria[1].

| Validation Metric | Expected Performance | Causality / Rationale |

| Absolute Recovery | The dual-mode retention of WAX prevents breakthrough during loading, while the basic organic elution ensures complete release. | |

| Matrix Effect (ME) | The aggressive 100% Methanol wash (Wash 2) successfully removes ion-suppressing phospholipids prior to elution. | |

| Precision (CV%) | The use of -BPF-S normalizes any slight volumetric variations during the SPE and evaporation steps. | |

| LOD / LOQ | High recovery and low baseline noise (due to orthogonal cleanup) allow for ultra-trace detection in serum[3]. |

References[3] Determination of multiple bisphenol analogues and their metabolites in human serum by liquid chromatography tandem mass spectrometry. Environmental Pollution. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlVooiDwcJopqHkZ1RSpO7nGWDnC3gSmDSFJgc78i8qXB9RbvVTH80T_-GBVY7AJBMJ04UFnjZbNCpMEqmz4v2ppd6SHQUYmk59BmFMXgbvpYgJ16ywGDn7hyhHMy6eR-AeyZ9[2] Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrNOP4g0b4zX4AVtDUdyrucmWbQYSuPng3br6aWbPYAN0XB8G2o0JJa9Uwcay8gjRVhPxNdOx8OQCuV45CmIwaLhSemh5qmuyr8ZtiEB0i-oKQTLXqmVbwQmu8VKqORbuAmg==[1] A direct LC–MS/MS method for simultaneous quantitation of bisphenol S, propylparaben, monobutyl phthalate, and their conjugates. ChemRxiv. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWTOZVNoC2Tem8wdDhce-dx4AfrLGxg8FJ0aZun1591rakl9-sOMa6KpGTXXfMPacwYVGpGjPOGk-iXm0sWl64a_jEKHhoy9voHRtM9Ia8Ui5VJJ5qiUsFo-YeRYADecgUaMR8FvQkLp-Uq9uCLblKD7Y5uw==[4] OASIS SAMPLE PREPARATION. Waters Corporation. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6M8PGHIu8o85MpgYOfCOgzZxqE7bYnfx-2pNNEzfrLhwQyAkDm8neDQTh7vZZqXKP7zgpCY-Qn_vxtFiaoBOATqHZI-E9al9iJ1TmdU115-HMcFZWM9xHCs7zNNUfykvH8enYe5Ch3c06eiRRvuupC-DwfH6opdtgD31dLO-cKeX6gqa8fnE9XaDdZWisV3k=

Sources

Application Note: Utilizing Bisphenol F Monosulfate Sodium Salt as an Internal Analytical Standard in LC-MS/MS Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: Direct quantification of Phase II bisphenol sulfate metabolites in biological matrices (urine, serum) via LC-MS/MS.

Introduction: The Shift to Direct Metabolite Quantification

Bisphenols (e.g., BPA, BPF, BPS) are ubiquitous industrial chemicals and documented endocrine disruptors. In vivo, these parent compounds undergo rapid Phase II biotransformation, primarily converting into highly water-soluble glucuronide and sulfate conjugates to facilitate renal excretion[1].

Historically, human biomonitoring relied on indirect quantification: samples were treated with β -glucuronidase and sulfatase to cleave the conjugates, followed by the measurement of "total" parent bisphenols[2]. However, this indirect methodology is fundamentally flawed for modern pharmacokinetic profiling. It fails to distinguish between the circulating bioactive (free) and inactive (conjugated) forms, and the enzymatic deconjugation step is highly susceptible to external bisphenol contamination.

Consequently, the analytical gold standard has shifted toward the direct quantification of intact bisphenol sulfates and glucuronides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1].

Phase II biotransformation pathways of bisphenols into sulfate and glucuronide conjugates.

Rationale: Why Bisphenol F Monosulfate Sodium Salt?

Direct LC-MS/MS analysis of sulfates in complex matrices like urine or serum suffers from severe ion suppression in the Electrospray Ionization (ESI) source. To achieve absolute quantification, an Internal Standard (IS) must be used to correct for these matrix effects and extraction losses.